molecular formula C11H13NO2 B8603963 Ethyl 3-amino-3-phenylprop-2-enoate

Ethyl 3-amino-3-phenylprop-2-enoate

Cat. No. B8603963
M. Wt: 191.23 g/mol
InChI Key: CGULTTSJZGXDBD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-phenylprop-2-enoate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-amino-3-phenylprop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-3-phenylprop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-amino-3-phenylprop-2-enoate

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 3-amino-3-phenylprop-2-enoate

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3

InChI Key

CGULTTSJZGXDBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 200.00 g (1.041 mol) of ethyl benzoylacetate in 2,000 ml of methanol, 328.10 g (5.203 mol) of ammonium formate was added, and the resulting mixture was heated under reflux for 14 hours. After completion of the reaction, the reaction mixture was cooled to room temperature, and the solvent was evaporated off under reduced pressure. To the residue, 500 ml of ethyl acetate and 400 ml of water were added, and the mixture was stirred at room temperature for 30 minutes. Then, the organic layer was separated, and the aqueous layer was extracted with 500 ml of ethyl acetate. The organic layers were combined, washed twice with each 400 ml of water and once with 400 ml of a brine successively and dried with sodium sulfate. The solvent was removed under reduced pressure, and the residue was then distilled to give the objective ethyl 3-amino-3-phenylacrylate (190.20 g, a colorless oil). The yield was 95.1%.
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200 g
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328.1 g
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Synthesis routes and methods II

Procedure details

21 g of (97.2%) zinc dust are treated, according to Example 4, with 2% (by weight) aqueous hydrochloric acid. The zinc activated in this manner is placed into 75 ml of diethylene glycol dimethyl ether, and 0.6 g of iodine is added. There is then added at 25° C. (if necessary with external cooling) a mixture of 16.7 ml of bromoacetic acid ethyl ester and 15.4 ml of benzonitrile. The mixture is stirred for 17 hours at room temperature, and subsequently processed basically analogously to Example 2. The β-aminocinnamic acid ethyl ester is obtained in 95% yield. When in the above Example the solvent diethylene glycol dimethyl ether is replaced by toluene or diethyl ether, the procedure being otherwise the same, there are likewise obtained good yields of β-aminocinnamic acid ethyl ester.
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0 (± 1) mol
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75 mL
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0.6 g
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16.7 mL
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reactant
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15.4 mL
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21 g
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catalyst
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0 (± 1) mol
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